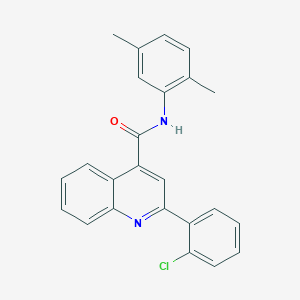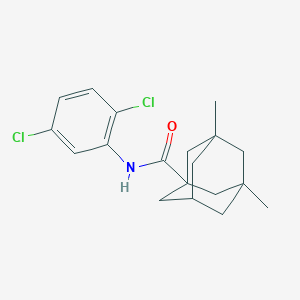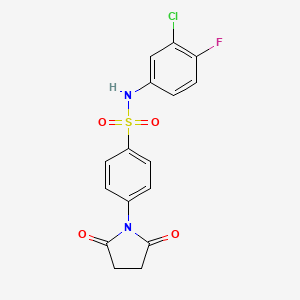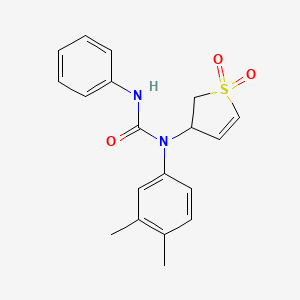![molecular formula C21H19ClN2O3 B5065137 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B5065137.png)
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CBR-2092 and has shown promising results in various studies.
Mécanisme D'action
CBR-2092 has been shown to inhibit the activity of certain enzymes, including protein kinase C and cyclin-dependent kinase 2. This inhibition can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, CBR-2092 has been shown to modulate the activity of certain neurotransmitter receptors, including the NMDA receptor.
Biochemical and Physiological Effects:
CBR-2092 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter receptor activity. Additionally, studies have shown that CBR-2092 can induce changes in gene expression and alter the activity of certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CBR-2092 in lab experiments is its potential as a therapeutic agent for cancer treatment. Additionally, CBR-2092 has shown potential in the treatment of neurological disorders. However, one limitation of using CBR-2092 in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several potential future directions for the study of CBR-2092. One area of research could focus on the development of CBR-2092 as a therapeutic agent for cancer treatment. Additionally, further studies could investigate the potential applications of CBR-2092 in the treatment of neurological disorders. Finally, research could focus on the development of new compounds based on the structure of CBR-2092, with potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of CBR-2092 involves several steps, including the reaction of 2-chlorobenzylamine with indole-3-carboxaldehyde to form an intermediate compound. This intermediate is then reacted with morpholine and ethyl cyanoacetate to produce the final product, CBR-2092.
Applications De Recherche Scientifique
CBR-2092 has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. Studies have shown that CBR-2092 can inhibit the growth of cancer cells, and may have potential as a therapeutic agent for cancer treatment. Additionally, CBR-2092 has been shown to modulate the activity of certain neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders.
Propriétés
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-18-7-3-1-5-15(18)13-24-14-17(16-6-2-4-8-19(16)24)20(25)21(26)23-9-11-27-12-10-23/h1-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPHIJYNHBSEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065086.png)

![1-(4-fluorobenzyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065105.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B5065113.png)
![2-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5065119.png)

![2-amino-5,6,7-trimethyl-1-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium perchlorate](/img/structure/B5065129.png)


![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5065164.png)
![N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5065178.png)